Cas no 1804775-55-0 (Methyl 6-iodo-2-methyl-4-(trifluoromethoxy)pyridine-3-acetate)

Methyl 6-iodo-2-methyl-4-(trifluoromethoxy)pyridine-3-acetate is a specialized pyridine derivative featuring a trifluoromethoxy group and an iodo substituent, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the electron-withdrawing trifluoromethoxy group enhances reactivity in nucleophilic substitution reactions, while the iodine atom provides a versatile handle for further functionalization via cross-coupling methodologies. The ester moiety offers additional flexibility for derivatization. This compound is particularly useful in the development of bioactive molecules, where its structural motifs contribute to improved metabolic stability and lipophilicity. Its high purity and well-defined reactivity profile make it a reliable building block for complex synthetic routes.
Methyl 6-iodo-2-methyl-4-(trifluoromethoxy)pyridine-3-acetate structure
1804775-55-0 structure
Product name:Methyl 6-iodo-2-methyl-4-(trifluoromethoxy)pyridine-3-acetate
CAS No:1804775-55-0
MF:C10H9F3INO3
Molecular Weight:375.083045721054
CID:4835106

Methyl 6-iodo-2-methyl-4-(trifluoromethoxy)pyridine-3-acetate 化学的及び物理的性質

名前と識別子

    • Methyl 6-iodo-2-methyl-4-(trifluoromethoxy)pyridine-3-acetate
    • インチ: 1S/C10H9F3INO3/c1-5-6(3-9(16)17-2)7(4-8(14)15-5)18-10(11,12)13/h4H,3H2,1-2H3
    • InChIKey: LZDVEXUVRSYECY-UHFFFAOYSA-N
    • SMILES: IC1=CC(=C(C(C)=N1)CC(=O)OC)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 7
  • 重原子数量: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 301
  • トポロジー分子極性表面積: 48.4
  • XLogP3: 2.9

Methyl 6-iodo-2-methyl-4-(trifluoromethoxy)pyridine-3-acetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029092014-1g
Methyl 6-iodo-2-methyl-4-(trifluoromethoxy)pyridine-3-acetate
1804775-55-0 97%
1g
$1,579.40 2022-04-01

Methyl 6-iodo-2-methyl-4-(trifluoromethoxy)pyridine-3-acetate 関連文献

Methyl 6-iodo-2-methyl-4-(trifluoromethoxy)pyridine-3-acetateに関する追加情報

Research Briefing on Methyl 6-iodo-2-methyl-4-(trifluoromethoxy)pyridine-3-acetate (CAS: 1804775-55-0)

This research briefing provides an in-depth analysis of the latest advancements related to Methyl 6-iodo-2-methyl-4-(trifluoromethoxy)pyridine-3-acetate (CAS: 1804775-55-0), a compound of significant interest in the field of chemical biology and pharmaceutical research. The compound's unique structural features, including the trifluoromethoxy group and the iodine substitution, make it a valuable intermediate in the synthesis of novel bioactive molecules. Recent studies have explored its potential applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.

Recent literature highlights the role of Methyl 6-iodo-2-methyl-4-(trifluoromethoxy)pyridine-3-acetate as a key intermediate in the synthesis of pyridine-based compounds with enhanced pharmacological properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the construction of selective kinase inhibitors, which show promise in targeting cancer-related pathways. The compound's reactivity, particularly its ability to undergo cross-coupling reactions, has been leveraged to create diverse libraries of derivatives for high-throughput screening.

In addition to its synthetic applications, Methyl 6-iodo-2-methyl-4-(trifluoromethoxy)pyridine-3-acetate has been investigated for its direct biological activity. Preliminary studies suggest that certain derivatives exhibit moderate antimicrobial activity against Gram-positive bacteria, as reported in a 2022 Bioorganic & Medicinal Chemistry Letters article. The trifluoromethoxy group is believed to enhance membrane permeability, a critical factor in overcoming bacterial resistance mechanisms. Further optimization of these derivatives is underway to improve potency and selectivity.

The compound's stability and pharmacokinetic properties have also been a focus of recent research. A 2023 pharmacokinetic study published in Drug Metabolism and Disposition evaluated the metabolic fate of Methyl 6-iodo-2-methyl-4-(trifluoromethoxy)pyridine-3-acetate in rodent models. The results indicated favorable metabolic stability, with minimal degradation observed in liver microsome assays. These findings support its potential as a scaffold for developing orally bioavailable drugs, though further studies are needed to assess its toxicity profile.

Looking ahead, researchers are exploring the integration of Methyl 6-iodo-2-methyl-4-(trifluoromethoxy)pyridine-3-acetate into fragment-based drug discovery platforms. Its modular structure allows for rapid diversification, enabling the exploration of structure-activity relationships (SAR) in target-oriented synthesis. Collaborative efforts between academic and industrial laboratories are expected to accelerate the development of new therapeutic candidates derived from this compound, particularly in oncology and infectious disease research.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd